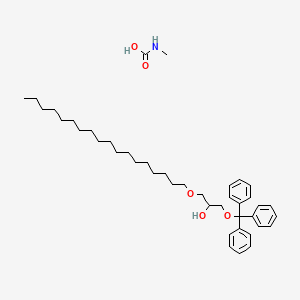
Methylcarbamic acid;1-octadecoxy-3-trityloxypropan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methylcarbamic acid;1-octadecoxy-3-trityloxypropan-2-ol is a complex organic compound that features a combination of carbamic acid and alcohol functionalities. This compound is notable for its unique structure, which includes a long alkyl chain and a trityl-protected alcohol group. Such compounds are often of interest in organic synthesis and various industrial applications due to their distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methylcarbamic acid;1-octadecoxy-3-trityloxypropan-2-ol typically involves multiple steps, starting with the preparation of the trityl-protected alcohol. This can be achieved by reacting trityl chloride with a suitable alcohol under basic conditions. The subsequent steps involve the introduction of the carbamic acid functionality, which can be done using reagents such as methyl isocyanate. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Methylcarbamic acid;1-octadecoxy-3-trityloxypropan-2-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The carbamic acid functionality can be reduced to form amines.
Substitution: The trityl group can be removed under acidic conditions to yield the free alcohol.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent.
Substitution: Acidic conditions using hydrochloric acid (HCl) or sulfuric acid (H2SO4) are employed to remove the trityl group.
Major Products
The major products formed from these reactions include aldehydes, ketones, amines, and free alcohols, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Methylcarbamic acid;1-octadecoxy-3-trityloxypropan-2-ol has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a protecting group for alcohols.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Methylcarbamic acid;1-octadecoxy-3-trityloxypropan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The trityl group can protect the alcohol functionality during reactions, allowing for selective modifications. The carbamic acid moiety can interact with nucleophiles, leading to the formation of various derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methylcarbamic acid;1-octadecoxy-3-hydroxypropan-2-ol: Similar structure but lacks the trityl protection.
Ethylcarbamic acid;1-octadecoxy-3-trityloxypropan-2-ol: Similar structure with an ethyl group instead of a methyl group.
Uniqueness
Methylcarbamic acid;1-octadecoxy-3-trityloxypropan-2-ol is unique due to its combination of a long alkyl chain, trityl-protected alcohol, and carbamic acid functionality. This combination provides distinct chemical properties and reactivity, making it valuable in various applications.
Eigenschaften
CAS-Nummer |
88276-98-6 |
|---|---|
Molekularformel |
C42H63NO5 |
Molekulargewicht |
662.0 g/mol |
IUPAC-Name |
methylcarbamic acid;1-octadecoxy-3-trityloxypropan-2-ol |
InChI |
InChI=1S/C40H58O3.C2H5NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-26-33-42-34-39(41)35-43-40(36-27-20-17-21-28-36,37-29-22-18-23-30-37)38-31-24-19-25-32-38;1-3-2(4)5/h17-25,27-32,39,41H,2-16,26,33-35H2,1H3;3H,1H3,(H,4,5) |
InChI-Schlüssel |
RFBQYWHYVYHOFO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCOCC(COC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)O.CNC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



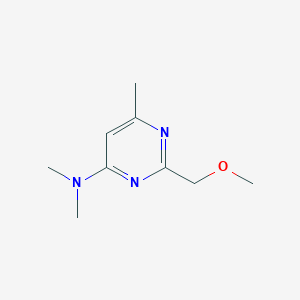
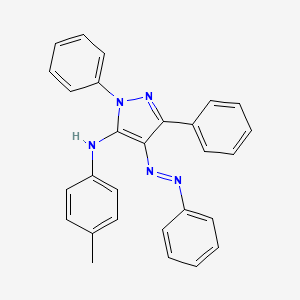
![2-Methyl-1-(2-nitroprop-1-en-1-yl)-4-[(propan-2-yl)oxy]benzene](/img/structure/B14376827.png)
![N'-[(E)-hydrazinylidenemethyl]-1H-benzimidazole-2-carboximidamide](/img/structure/B14376831.png)
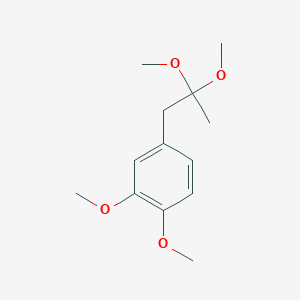
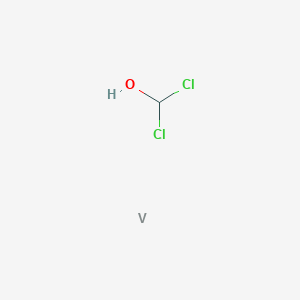

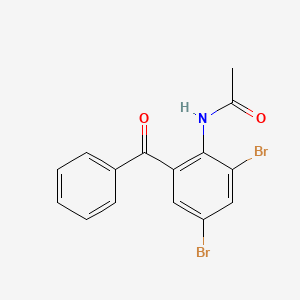
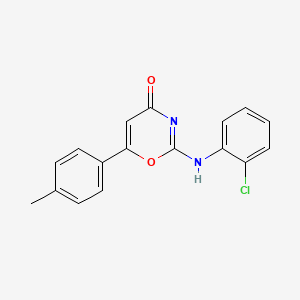
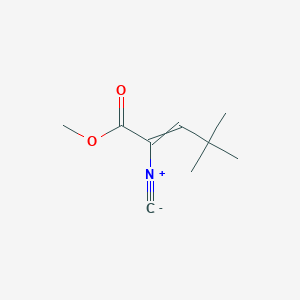
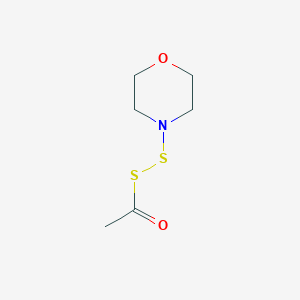
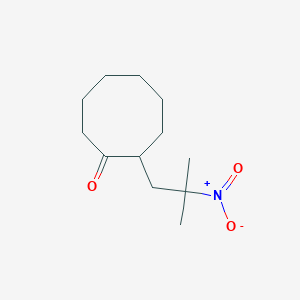
![1-(Phenoxycarbonyl)-3-{[(propan-2-yl)oxy]carbonyl}pyridin-1-ium chloride](/img/structure/B14376900.png)
